

# Application Notes and Protocols for ST362 (Zolbetuximab) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials involving **ST362**, also known as Zolbetuximab (IMAB362). This document includes detailed tables summarizing inclusion and exclusion criteria, methodologies for key experiments, and visualizations of the drug's signaling pathway and the patient selection workflow.

### **Patient Selection Criteria**

The selection of patients for **ST362** (Zolbetuximab) clinical trials is a critical process designed to ensure patient safety and the scientific validity of the trial outcomes. The criteria are based on the specific mechanism of action of Zolbetuximab, which targets Claudin-18.2 (CLDN18.2), a protein expressed in gastric and gastroesophageal junction (GEJ) cancers.

### **Inclusion Criteria**

A summary of the key inclusion criteria for Zolbetuximab clinical trials is presented in Table 1.



| Category                                                                                                      | Criteria                                                                                                                                                                                                                  |
|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis                                                                                                     | Histologically or cytologically confirmed diagnosis of gastric or gastroesophageal junction (GEJ) adenocarcinoma.[1]                                                                                                      |
| Locally advanced unresectable or metastatic disease.[2]                                                       |                                                                                                                                                                                                                           |
| Biomarker Status                                                                                              | HER2-negative tumor status.                                                                                                                                                                                               |
| CLDN18.2 positive tumor, defined as ≥75% of tumor cells showing moderate to strong membranous staining.[3][4] |                                                                                                                                                                                                                           |
| Performance Status                                                                                            | Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]                                                                                                                                                   |
| Life Expectancy                                                                                               | Predicted life expectancy of ≥ 12 weeks.[1]                                                                                                                                                                               |
| Prior Treatment                                                                                               | No prior systemic chemotherapy for locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma. Neoadjuvant or adjuvant chemotherapy is permitted if completed at least 6 months prior to randomization.[5] |
| Organ Function                                                                                                | Adequate organ function, as determined by laboratory tests for hematological, renal, and hepatic function.                                                                                                                |
| Contraception                                                                                                 | Female subjects of childbearing potential must agree to use effective contraception.[3][5] Male subjects with female partners of childbearing potential must agree to use contraception.[5]                               |

## **Exclusion Criteria**

A summary of the key exclusion criteria for Zolbetuximab clinical trials is presented in Table 2.



| Category                                                                                                             | Criteria                                                                              |
|----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Prior Therapies                                                                                                      | Prior treatment with any CLDN18.2-targeted therapy.                                   |
| Receipt of other investigational agents within 28 days prior to the first dose of the study drug.[5]                 |                                                                                       |
| Systemic immunosuppressive therapy, including systemic corticosteroids, within 14 days prior to randomization.[3][5] |                                                                                       |
| Radiotherapy for locally advanced unresectable or metastatic disease within 14 days prior to randomization.[5]       | _                                                                                     |
| Co-morbidities                                                                                                       | History of central nervous system metastases. [5]                                     |
| Known peripheral sensory neuropathy of Grade >1.[3][5]                                                               |                                                                                       |
| Major surgical procedure within 28 days prior to randomization.[3][5]                                                |                                                                                       |
| Active autoimmune disease that has required systemic treatment within the past 3 months.[6]                          |                                                                                       |
| Active infection requiring systemic therapy.[1][6]                                                                   | _                                                                                     |
| Known history of HIV infection, or active<br>Hepatitis B or C infection.[5]                                          |                                                                                       |
| Allergies                                                                                                            | History of severe allergic reaction or intolerance to monoclonal antibodies.[1][3][6] |
| Other Malignancies                                                                                                   | Presence of another malignancy for which treatment is required.[3][5][6]              |

## **Experimental Protocols**



# CLDN18.2 Immunohistochemistry (IHC) Protocol for Patient Screening

The determination of CLDN18.2 expression is a mandatory component of patient selection for Zolbetuximab clinical trials. The VENTANA CLDN18 (43-14A) RxDx Assay is the approved companion diagnostic test.[1][3]

Principle of the Procedure: The assay involves the use of a mouse monoclonal anti-CLDN18 primary antibody (clone 43-14A) to detect the CLDN18 protein in formalin-fixed, paraffinembedded (FFPE) tissue sections. The antibody binding is visualized using the OptiView DAB IHC Detection Kit on a BenchMark ULTRA automated staining instrument.[3]

#### Materials:

- VENTANA CLDN18 (43-14A) RxDx Assay kit
- OptiView DAB IHC Detection Kit
- BenchMark ULTRA automated staining instrument
- · FFPE tissue blocks of gastric or GEJ adenocarcinoma
- · Positively charged microscope slides
- Deparaffinization and antigen retrieval solutions
- · Hematoxylin for counterstaining
- Mounting medium

#### Procedure:

- Specimen Preparation:
  - Use routinely processed FFPE tissue specimens. Cytology specimens or bone metastases are not suitable.[6]
  - Cut tissue sections at 3 μm 6 μm and mount on positively charged slides.[6]



- Dry the slides completely, either at room temperature or by baking at 60°C for 60 minutes.
   [6]
- Automated Staining on BenchMark ULTRA:
  - The instrument performs the following steps automatically:
    - Deparaffinization
    - Antigen Retrieval
    - Incubation with the VENTANA CLDN18 (43-14A) primary antibody.
    - Application of the OptiView DAB IHC Detection Kit for visualization.
    - Counterstaining with hematoxylin.
- Interpretation of Results:
  - A qualified pathologist must interpret the staining.[3]
  - Staining is evaluated for membranous localization in tumor cells. Cytoplasmic staining is not scored.[3]
  - Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
  - Percentage of Tumor Cells: The percentage of viable tumor cells with membranous staining at each intensity level is determined.
  - Positive Result: A specimen is considered CLDN18.2-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.[3][4]

## Visualizations Zolbetuximab Mechanism of Action





Click to download full resolution via product page

Caption: Zolbetuximab binds to CLDN18.2 on tumor cells and recruits immune cells to induce cell death.

## Patient Selection Workflow for ST362 Clinical Trials





Click to download full resolution via product page

Caption: Workflow for identifying and enrolling eligible patients in ST362 (Zolbetuximab) trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. diagnostics.roche.com [diagnostics.roche.com]
- 2. youtube.com [youtube.com]
- 3. sample-preparation-and-testing [claudin182.com.sg]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. sample-preparation-and-testing [cldn182.de]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ST362 (Zolbetuximab) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611019#patient-selection-criteria-for-st362-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com